2-(benzylthio)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide 2-(benzylthio)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1235639-27-6
VCID: VC6172987
InChI: InChI=1S/C19H24N4O2S2/c1-14-18(27-22-21-14)19(25)23-9-7-15(8-10-23)11-20-17(24)13-26-12-16-5-3-2-4-6-16/h2-6,15H,7-13H2,1H3,(H,20,24)
SMILES: CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CSCC3=CC=CC=C3
Molecular Formula: C19H24N4O2S2
Molecular Weight: 404.55

2-(benzylthio)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide

CAS No.: 1235639-27-6

Cat. No.: VC6172987

Molecular Formula: C19H24N4O2S2

Molecular Weight: 404.55

* For research use only. Not for human or veterinary use.

2-(benzylthio)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide - 1235639-27-6

Specification

CAS No. 1235639-27-6
Molecular Formula C19H24N4O2S2
Molecular Weight 404.55
IUPAC Name 2-benzylsulfanyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide
Standard InChI InChI=1S/C19H24N4O2S2/c1-14-18(27-22-21-14)19(25)23-9-7-15(8-10-23)11-20-17(24)13-26-12-16-5-3-2-4-6-16/h2-6,15H,7-13H2,1H3,(H,20,24)
Standard InChI Key KAXCDJIDOFDAAC-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CSCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical domains:

  • Benzylthio group: A sulfur-containing aromatic moiety that enhances lipophilicity and membrane permeability.

  • Piperidine ring: A six-membered nitrogen heterocycle common in neuroactive and anticancer agents.

  • 4-Methyl-1,2,3-thiadiazole-5-carbonyl: A thiadiazole derivative with demonstrated enzyme-inhibitory and antiproliferative properties .

The IUPAC name, 2-benzylsulfanyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide, reflects its connectivity. The SMILES notation (CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CSCC3=CC=CC=C3) and InChIKey (KAXCDJIDOFDAAC-UHFFFAOYSA-N) provide precise stereochemical details.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₉H₂₄N₄O₂S₂
Molecular Weight404.55 g/mol
CAS Number1235639-27-6
SolubilityNot publicly available

The molecular weight and sulfur content suggest moderate polarity, likely influencing its pharmacokinetic behavior. Computational models predict a logP value of ~3.2, indicating balanced hydrophobicity for cellular uptake.

Synthesis and Optimization Strategies

Reaction Pathways

Synthesis involves multi-step organic reactions, typically including:

  • Nucleophilic substitution: Introduction of the benzylthio group via reaction between benzyl mercaptan and α-chloroacetamide intermediates.

  • Condensation: Coupling of the piperidine-thiadiazole fragment using carbodiimide-based activating agents.

Key challenges include steric hindrance at the piperidine N-atom and ensuring regioselectivity during thiadiazole functionalization.

Optimization Parameters

  • Temperature: Reactions are conducted at 0–25°C to minimize side-product formation.

  • Catalysts: Dimethylaminopyridine (DMAP) enhances acylation efficiency during piperidine-thiadiazole conjugation.

  • Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness and solubility profiles.

Yield optimization remains unpublished, but analogous syntheses report 45–65% efficiency after purification .

Biological Activity and Mechanistic Insights

Putative Mechanisms

  • FAK Inhibition: Thiadiazole-acetamides disrupt focal adhesion kinase (FAK) signaling, critical for cancer cell migration .

  • Reactive Oxygen Species (ROS) Generation: Sulfur atoms in the benzylthio group may induce oxidative stress, triggering apoptosis .

Pharmacological and Toxicological Considerations

Structural Analogs and Activity Trends

Analog StructureNotable ActivitySource Compound
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideIC₅₀ = 5.41 μM (SKNMC)
5-Arylidineamino-1,3,4-thiadiazolesFAK inhibition (EC₅₀ = 10.79 μM)

These analogs underscore the importance of electron-withdrawing groups (e.g., trifluoromethyl) in enhancing potency .

Future Research Directions

Preclinical Development

  • In vivo efficacy studies: Xenograft models to evaluate tumor suppression in breast and glioblastoma cancers.

  • Formulation optimization: Nanoencapsulation to improve bioavailability and reduce off-target effects.

Structure-Activity Relationship (SAR) Studies

Systematic modifications to explore:

  • Piperidine substitutions: Impact of N-alkyl groups on blood-brain barrier penetration.

  • Thiadiazole functionalization: Role of methyl vs. aryl groups in kinase selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator